N,N'-bis(3-methylphenyl)propanediamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N'-bis(3-methylphenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-5-3-7-14(9-12)18-16(20)11-17(21)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYKPTPEJZYMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350456 | |
| Record name | N~1~,N~3~-bis(3-methylphenyl)malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116476-70-1 | |
| Record name | N~1~,N~3~-bis(3-methylphenyl)malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N,n Bis 3 Methylphenyl Propanediamide
Established Synthetic Routes for Propanediamide Scaffolds
The creation of the propanediamide core structure can be achieved through various synthetic strategies, primarily revolving around the formation of amide linkages.
The direct condensation of a dicarboxylic acid with an amine is a fundamental approach to forming diamides. However, this reaction often requires high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. sci-hub.se To circumvent this, a plethora of coupling reagents have been developed to activate the carboxylic acid, facilitating amide bond formation under milder conditions. numberanalytics.com Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which, often in conjunction with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), efficiently promote amidation. nih.gov Other strategies involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride, which then readily reacts with the amine.
Another established route is the aminolysis of esters. While less reactive than acyl chlorides, esters can react with amines to form amides, a process that can be driven to completion by removing the alcohol byproduct. This method is particularly useful when the corresponding acyl chloride is unstable or difficult to handle.
A direct and effective method for the synthesis of N,N'-bis(3-methylphenyl)propanediamide involves the reaction of malonic acid with m-toluidine (B57737). In a typical procedure, a solution of m-toluidine in dichloromethane (B109758) is added dropwise to a stirred solution of malonic acid in the same solvent. The reaction mixture is stirred for several hours and then allowed to stand for an extended period to ensure the completion of the reaction and evaporation of the solvent.
The resulting product is then purified through a series of washing steps. The crude product is first treated with crushed ice to induce precipitation. The precipitate is subsequently washed with water, a saturated sodium bicarbonate solution to remove unreacted malonic acid, and again with water. An acid wash with 2 N HCl is performed to remove any remaining m-toluidine, followed by a final water wash. The purified product is then filtered, dried, and recrystallized from ethanol (B145695) to yield colorless, prism-like single crystals of this compound.
Mechanistic Investigations of Amidation Reactions Leading to the Compound
The direct amidation reaction between a carboxylic acid, such as malonic acid, and an amine, like m-toluidine, is a thermodynamically favorable but often kinetically slow process. The initial step typically involves an acid-base reaction to form an ammonium carboxylate salt, which is generally unreactive towards amide formation. The key to the reaction proceeding is the equilibrium between the salt and the free acid and amine.
At elevated temperatures, the equilibrium shifts, providing a sufficient concentration of the free amine to act as a nucleophile. The nucleophilic amine attacks the carbonyl carbon of the carboxylic acid. Computational studies suggest that a neutral pathway, potentially involving a hydrogen-bonded carboxylic acid dimer, may be a viable route for the reaction to occur. researchgate.net This pathway avoids the formation of highly energetic zwitterionic intermediates. The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to form the amide bond. The removal of water is crucial to drive the equilibrium towards the product.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Several factors can be fine-tuned to achieve this.
Temperature: While the direct reaction between malonic acid and m-toluidine can proceed at room temperature, gentle heating can accelerate the reaction rate by favoring the endergonic formation of the tetrahedral intermediate. However, excessive heat should be avoided to prevent potential side reactions or degradation of the product.
Solvent: The choice of solvent can significantly influence the reaction outcome. Dichloromethane is a suitable solvent for the synthesis of this compound as it dissolves the reactants and is relatively inert. The use of greener and safer alternative solvents is also an area of consideration. nih.gov
Stoichiometry: The molar ratio of the reactants is a critical parameter. Using a slight excess of the amine, m-toluidine, can help to drive the reaction to completion. However, a large excess will necessitate more rigorous purification steps.
Purification: The washing sequence described in the specific protocol is essential for obtaining a high-purity product. The use of a saturated sodium bicarbonate solution effectively removes acidic impurities, while the hydrochloric acid wash removes basic impurities. Recrystallization from a suitable solvent, such as ethanol, is a final and crucial step for obtaining a highly crystalline and pure product.
The following interactive data table summarizes the key reaction parameters and their impact on the synthesis of this compound.
| Parameter | Condition | Effect on Yield and Selectivity |
| Reactant Ratio (m-toluidine:malonic acid) | 2:1 | Ensures complete conversion of the dicarboxylic acid. |
| Solvent | Dichloromethane | Good solubility for reactants, relatively inert. |
| Temperature | Room Temperature | Allows for a controlled reaction rate, minimizing side products. |
| Reaction Time | 3 hours stirring + 12 hours standing | Promotes completion of the reaction. |
| Work-up | Aqueous washes (water, NaHCO₃, HCl) | Effectively removes unreacted starting materials and byproducts. |
| Purification | Recrystallization from ethanol | Yields high-purity crystalline product. |
Considerations of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, several aspects can be considered to align with these principles.
Atom Economy: The direct condensation of malonic acid and m-toluidine has a high atom economy, as the only byproduct is water. This is a significant advantage over methods that employ stoichiometric activating reagents, which generate substantial waste. ucl.ac.uk
Safer Solvents: While dichloromethane is effective, it is a chlorinated solvent with associated health and environmental concerns. ucl.ac.uk Exploring the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, could significantly improve the environmental profile of the synthesis. nih.gov Solvent-free reaction conditions, where the reactants are heated together directly, also present a viable and environmentally friendly alternative. researchgate.net
Catalysis: The uncatalyzed reaction requires relatively long reaction times. The development of efficient and reusable catalysts could accelerate the reaction, potentially allowing for lower reaction temperatures and shorter reaction times, thereby reducing energy consumption. Boric acid has been shown to be a simple and effective catalyst for amidation reactions under solvent-free conditions. researchgate.net Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally benign approach to amide bond formation, often proceeding under mild conditions with minimal byproduct formation. nih.govnih.gov
Energy Efficiency: Performing the reaction at ambient temperature, as described in the specific protocol, is energy efficient. Further optimization to reduce reaction times without the need for excessive heating would further enhance the green credentials of the synthesis.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Crystallographic Analysis and Solid State Architecture of N,n Bis 3 Methylphenyl Propanediamide
Single Crystal X-ray Diffraction Methodology and Data Acquisition
The determination of the crystal structure of N,N'-bis(3-methylphenyl)propanediamide was accomplished through single-crystal X-ray diffraction. nih.gov Colorless, prism-like single crystals suitable for the analysis were obtained by the slow evaporation of an ethanolic solution of the compound at room temperature. nih.gov
A selected crystal was mounted on an Oxford Diffraction Gemini R CCD diffractometer for data collection. nih.gov The analysis was performed at a temperature of 295 K using Mo Kα radiation. nih.gov A multi-scan absorption correction was applied to the collected data. nih.gov The structure was solved using SHELXS97 and refined using SHELXL97. nih.gov Hydrogen atoms, with the exception of those on the central methylene (B1212753) carbon (C8), were positioned geometrically and refined using a riding model. nih.gov Key crystallographic data and refinement details are summarized in the table below. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₈N₂O₂ |
| Formula Weight (Mᵣ) | 282.33 |
| Crystal System | Monoclinic |
| Cell Dimensions | a = 15.3617 (6) Å b = 11.2277 (6) Å c = 8.7316 (5) Å β = 90.370 (4)° |
| Volume (V) | 1505.97 (13) ų |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (T) | 295 K |
| Reflections (measured) | 11578 |
| Reflections (independent) | 1457 |
| Final R-factor [I > 2σ(I)] | R = 0.032 |
| wR(F²) | 0.096 |
| Goodness-of-fit (S) | 1.05 |
Elucidation of Molecular Conformation in the Crystalline State
The crystal structure reveals that the molecule of this compound possesses internal symmetry, with the two halves of the molecule being related by a twofold rotation axis passing through the central carbon atom (C8) of the propanediamide linker. nih.gov
| Description | Angle (°) |
|---|---|
| Between the amide group plane and the adjacent phenyl ring | 9.2 (2) |
| Between the two amide group planes | 68.5 (1) |
| Between the two benzene (B151609) rings | 70.40 (3) |
Investigation of Supramolecular Assembly Motifs
In the solid state, molecules of this compound are not isolated but engage in a series of specific intermolecular interactions, leading to a well-defined supramolecular architecture. nih.gov
The most prominent intermolecular interaction governing the crystal packing is the classical hydrogen bond between the amide N—H group (as the donor) and the carbonyl oxygen atom (O) of an adjacent molecule. nih.gov This N—H⋯O hydrogen bonding motif links the molecules head-to-tail, forming one-dimensional chains that propagate along the c-axis of the crystal lattice. nih.gov
The hydrogen-bonded chains are further organized into a three-dimensional structure through weaker, non-covalent forces. nih.gov Specifically, neighboring chains are coupled by π-π stacking interactions between the 3-methylphenyl rings. nih.gov This interaction involves the phenyl ring centroid (Cg1) of a molecule in one chain and the corresponding centroid of a molecule in an adjacent chain. nih.gov The geometry of this stacking is characterized by a centroid-centroid distance of 3.7952 (8) Å, an interplanar distance of 3.5290 (5) Å, and a slide or offset of 1.396 (1) Å. nih.gov
| Parameter | Value (Å) |
|---|---|
| Centroid-Centroid Distance | 3.7952 (8) |
| Interplanar Distance | 3.5290 (5) |
| Offset/Slippage | 1.396 (1) |
Polymorphism and Crystal Engineering Studies for this compound and its Analogs
The solid-state architecture of this compound and its analogs is a subject of significant interest in the field of crystal engineering. Understanding the factors that govern the arrangement of molecules in a crystalline solid is crucial for controlling the physicochemical properties of materials. This section delves into the known crystalline forms of this compound and explores the broader principles of polymorphism and crystal engineering as observed in analogous structures.
Identification and Characterization of Crystalline Forms
The crystalline form of this compound has been successfully identified and characterized through single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system with the space group C2/c. nih.gov The molecular structure of the compound is notable for its symmetry, with the two halves of the molecule being related by a twofold rotation axis around the central carbon atom of the propanediamide linker. nih.gov
Each amide group is nearly coplanar with the adjacent phenyl ring, with a dihedral angle of 9.2(2)°. The planes of the two amide groups are inclined to each other at an angle of 68.5(1)°, while the two benzene rings form a dihedral angle of 70.40(3)°. nih.gov The key crystallographic data for this compound are summarized in the interactive table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₈N₂O₂ |
| Molecular Weight | 282.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.3617 (6) |
| b (Å) | 11.2277 (6) |
| c (Å) | 8.7316 (5) |
| β (°) | 90.370 (4) |
| Volume (ų) | 1505.97 (13) |
| Z | 4 |
| Temperature (K) | 295 |
Studies on analogous compounds, such as piperazine-N,N′-bis(N,O-diphenyl phosphoramidate), have revealed the existence of polymorphism, where a compound can exist in multiple crystalline forms. rsc.org In this analog, two polymorphic forms and one pseudo-polymorphic (solvated) structure were identified when crystallized from different solvents. rsc.org This highlights the potential for this compound to also exhibit polymorphism under different crystallization conditions, although to date, only one crystalline form has been reported in the literature.
Factors Influencing Crystal Packing and Morphology
The crystal packing of this compound is primarily governed by a network of intermolecular and intramolecular hydrogen bonds, as well as π–π stacking interactions. These non-covalent interactions are fundamental in crystal engineering for designing and controlling molecular architectures.
π–π Stacking Interactions: Neighboring chains of this compound molecules are weakly coupled by π–π stacking interactions between the phenyl rings. The centroid-to-centroid distance between these stacked rings is 3.7952(8) Å. nih.gov Such interactions, although weaker than hydrogen bonds, are significant in stabilizing the three-dimensional crystal lattice.
Solvent Effects: While no specific studies on the influence of solvents on the crystal morphology of this compound were found, research on its analogs provides valuable insights. For instance, the crystallization of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) from different solvents yielded different polymorphic forms, including a methanol (B129727) solvate. rsc.org This demonstrates that the choice of solvent can significantly influence the resulting crystal structure by being incorporated into the lattice or by mediating different intermolecular interactions, leading to different packing arrangements.
Molecular Conformation: The conformation of the molecule itself is a critical factor. In this compound, the molecule adopts a specific symmetric conformation. nih.gov In contrast, studies on other flexible diamide (B1670390) analogs have shown that different conformers, such as extended or twisted forms, can be present in different polymorphic structures. rsc.org This conformational flexibility can be a key factor in the emergence of polymorphism.
Spectroscopic Characterization and Correlational Studies of N,n Bis 3 Methylphenyl Propanediamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
This section would typically present a detailed analysis of the ¹H NMR spectrum. It would involve assigning the chemical shifts (δ) in parts per million (ppm) to the various protons in the molecule, including the aromatic protons on the 3-methylphenyl rings, the methylene (B1212753) protons of the propanediamide backbone, the amide (N-H) protons, and the methyl group protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values in Hz) would be analyzed to confirm the connectivity of the protons. An interactive data table would list these specific values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Here, the ¹³C NMR spectral data would be presented. Each unique carbon atom in N,N'-bis(3-methylphenyl)propanediamide, from the carbonyl carbons of the amide groups to the aromatic and aliphatic carbons, would be assigned a specific chemical shift. This analysis is crucial for confirming the carbon framework of the molecule. An interactive data table would summarize the chemical shifts for each carbon atom.
Two-Dimensional NMR Techniques for Structural Confirmation
This subsection would discuss the application of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously confirm the structure. COSY spectra would establish proton-proton correlations, while HSQC and HMBC would reveal proton-carbon correlations (one-bond and multiple-bond, respectively), solidifying the assignments made in the 1D NMR sections.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint and identifying the functional groups present.
Functional Group Assignments via Fourier Transform Infrared (FT-IR) Spectroscopy
This part of the article would analyze the FT-IR spectrum of the compound. Key absorption bands would be assigned to specific vibrational modes of the functional groups. This would include the N-H stretching of the amide, the C=O stretching (Amide I band), the N-H bending and C-N stretching (Amide II band), aromatic C-H stretching, and aliphatic C-H stretching. An interactive table would list the frequencies (in cm⁻¹) and their corresponding assignments.
Complementary Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides information that is complementary to FT-IR. This section would focus on the analysis of the Raman spectrum, which is particularly sensitive to non-polar bonds and symmetric vibrations. Key Raman shifts for the aromatic ring vibrations and the carbon backbone would be identified and discussed in conjunction with the FT-IR data to provide a more complete picture of the molecule's vibrational modes.
Spectroscopic Signatures of Hydrogen Bonding Interactions
The molecular structure and crystalline arrangement of this compound are significantly influenced by hydrogen bonding interactions. In the solid state, the molecules are linked by intermolecular N–H···O hydrogen bonds, forming chains that propagate along the c-axis of the crystal. nih.gov This type of hydrogen bonding is a common feature in the crystal structures of N,N'-bisarylmalonamides. researchgate.net The geometry of these bonds, such as the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, are crucial in determining the stability and packing of the crystal lattice.
In addition to intermolecular hydrogen bonds, the structure of this compound is also stabilized by intramolecular C–H···O hydrogen bonds within each half of the molecule. nih.gov The presence of these interactions can be inferred from spectroscopic techniques, primarily Fourier-transform infrared (FTIR) spectroscopy. The N-H stretching vibration in amides is particularly sensitive to hydrogen bonding. When an N-H group participates in a hydrogen bond, the stretching frequency typically shifts to a lower wavenumber (redshift), and the intensity of the absorption band increases.
While specific FTIR data for this compound is not extensively detailed in the available literature, studies on similar N-alkylpropanamides demonstrate this principle. For instance, the fundamental NH stretching vibration in N-alkylpropanamides shows distinct bands for the "free" (non-hydrogen-bonded) and the hydrogen-bonded N-H groups. scispace.com The formation of N–H···π hydrogen bonds between N-alkylpropanamides and aromatic hydrocarbons has been studied, showing a clear correlation between the spectroscopic parameters and the equilibrium constant of the 1:1 complexes. scispace.com
The following table illustrates typical shifts in N-H stretching frequencies upon hydrogen bond formation in related amide systems, providing an expected range for this compound.
| Interaction Type | Typical N-H Stretching Frequency (cm⁻¹) | Frequency Shift (Δν, cm⁻¹) |
| Free N-H | ~3450 | - |
| N-H···O (intermolecular) | 3200 - 3400 | 50 - 250 |
| N-H···π (in aromatic solvents) | ~3400 | 20 - 50 |
Note: The data in this table is representative of N-substituted amides and serves as an illustrative example. Specific values for this compound would require experimental measurement.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric units. The primary chromophores in this molecule are the two 3-methylphenyl (m-tolyl) groups attached to the amide nitrogen atoms. These aromatic rings are responsible for the characteristic π-π* transitions observed in the UV region.
The amide group itself also contributes to the electronic spectrum, exhibiting n-π* transitions. nih.gov However, these are typically of lower intensity compared to the π-π* transitions of the aromatic rings. nih.gov In this compound, each amide group is nearly coplanar with the adjacent phenyl ring, with a dihedral angle of approximately 9.2°. nih.gov This planarity facilitates electronic communication between the amide group and the aromatic ring, influencing the energy of the electronic transitions.
The UV absorption spectra of N,N'-bisarylmalonamides have been recorded in the 200–400 nm range. researchgate.net The strong absorption bands observed are generally attributed to the π-π* transitions within the conjugated systems of the molecule. researchgate.net The presence of the methyl substituent on the phenyl ring can cause a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted phenyl ring due to its electron-donating inductive effect.
A representative UV-Vis absorption data table for a similar aromatic amide is presented below to illustrate the typical electronic transitions.
| Solvent | λmax (nm) for π-π* transition | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Cyclohexane | ~240 | ~10,000 |
| Ethanol (B145695) | ~245 | ~12,000 |
| Acetonitrile | ~242 | ~11,500 |
Note: This data is illustrative for aromatic amides. The exact absorption maxima and molar absorptivity for this compound would need to be determined experimentally.
Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a solute when the solvent is changed. This phenomenon provides valuable insights into the nature of solute-solvent interactions. A study of N,N'-bisarylmalonamides in various solvents has shown that the absorption frequencies are influenced by the solvent polarity and hydrogen bonding capabilities. researchgate.net
The solute-solvent interactions can be quantitatively analyzed using the Linear Solvation Energy Relationship (LSER) concept developed by Kamlet and Taft. The LSER model correlates a solvent-dependent property, such as the wavenumber of maximum absorption (νmax), with empirical solvent parameters:
νmax = ν₀ + s(π* + dδ) + aα + bβ
where:
ν₀ is the absorption wavenumber in a reference solvent (cyclohexane).
π* is the solvent dipolarity/polarizability parameter.
α is the solvent hydrogen-bond donating (HBD) acidity.
β is the solvent hydrogen-bond accepting (HBA) basicity.
δ is a correction term for polychlorinated solvents.
s, a, and b are coefficients that represent the sensitivity of νmax to each type of interaction.
For N,N'-bisarylmalonamides, the analysis of solvatochromic shifts using the LSER model helps to understand the contributions of specific and non-specific interactions between the solute and the solvent molecules. researchgate.net A negative sign for the coefficients 'a' and 's' would indicate a bathochromic shift with increasing solvent HBD acidity and dipolarity/polarizability, respectively, suggesting that the excited state is more stabilized by these interactions than the ground state.
The following table provides an example of the kind of data that would be collected for an LSER analysis of this compound.
| Solvent | π* | α | β | νmax (cm⁻¹) |
| n-Hexane | -0.081 | 0.00 | 0.00 | Experimental data needed |
| Dichloromethane (B109758) | 0.82 | 0.13 | 0.10 | Experimental data needed |
| Acetonitrile | 0.75 | 0.19 | 0.31 | Experimental data needed |
| Ethanol | 0.54 | 0.83 | 0.77 | Experimental data needed |
| Dimethyl Sulfoxide | 1.00 | 0.00 | 0.76 | Experimental data needed |
Note: The νmax values for this compound in these solvents are required for a complete LSER analysis.
Computational Chemistry and Theoretical Modelling of N,n Bis 3 Methylphenyl Propanediamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for the study of medium-sized organic molecules. It is utilized to determine the molecule's optimized geometry and electronic properties.
The first step in most computational analyses is to find the minimum energy structure of the molecule, a process known as geometry optimization. This process systematically alters the coordinates of the atoms until a stationary point on the potential energy surface is located. For N,N'-bis(3-methylphenyl)propanediamide, this optimization would be performed using a functional, such as B3LYP, and a suitable basis set (e.g., 6-31G(d,p) or higher) to accurately model the molecule's geometry in the gas phase or in a simulated solvent environment.
The validity of the chosen computational level is often confirmed by comparing the theoretically optimized parameters with experimental data obtained from techniques like X-ray crystallography. The known crystal structure of this compound reveals key geometric features that a successful optimization should replicate. nih.gov For instance, the experimental structure shows that the molecule possesses a twofold rotation axis around the central carbon atom of the propanediamide linker. nih.gov
Key geometric parameters from the experimental crystal structure provide a benchmark for comparison with theoretical calculations. nih.gov
Table 1: Selected Experimental Geometric Parameters for this compound
| Parameter | Experimental Value (from X-ray Crystallography) |
|---|---|
| Amide-Phenyl Dihedral Angle | 9.2 (2)° |
| Inter-Amide Plane Angle | 68.5 (1)° |
| Inter-Phenyl Ring Dihedral Angle | 70.40 (3)° |
| C=O Bond Length | 1.2301 (13) Å |
| C-N (Amide) Bond Length | 1.3359 (14) Å |
Data sourced from Tiritiris et al. (2010). nih.gov
A successful geometry optimization would yield bond lengths, bond angles, and dihedral angles in close agreement with these experimental values, confirming that the computational model provides a reliable representation of the molecule's structure.
The electronic properties of a molecule are dictated by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. mdpi.com Conversely, a small gap suggests the molecule is more reactive.
For this compound, the HOMO would likely be delocalized over the electron-rich π-systems of the two 3-methylphenyl rings and the nitrogen atoms of the amide groups. The LUMO would be expected to be distributed over the carbonyl groups (C=O) of the propanediamide backbone, which act as the primary electron-accepting centers. The analysis of these orbitals provides a map of the molecule's electron density distribution and identifies the most probable sites for electrophilic and nucleophilic attack.
Table 2: Key Concepts in Frontier Molecular Orbital Analysis
| Concept | Description | Significance for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of high electron density from which electrons are most easily removed. | Indicates the primary sites for oxidation or reaction with electrophiles, likely centered on the aryl rings and amide nitrogens. |
| LUMO | Lowest Unoccupied Molecular Orbital; region where electrons are most easily accepted. | Indicates the primary sites for reduction or reaction with nucleophiles, likely centered on the carbonyl carbons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels. | A key indicator of molecular stability, reactivity, and the energy required for the lowest electronic excitation. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution and delocalization effects within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which closely resembles the familiar Lewis structure concept.
NBO analysis quantifies intramolecular interactions, such as charge transfer and hyperconjugation, by examining the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction.
In this compound, key intramolecular interactions would include:
π → π* hyperconjugation: The interaction between the filled π orbitals of the phenyl rings and the vacant π* orbitals of the carbonyl groups, facilitating electronic communication across the molecule.
By analyzing these donor-acceptor interactions, NBO provides a quantitative measure of electron delocalization and its contribution to the stability of the molecular structure.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry is widely used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra. For NMR spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating chemical shifts.
The GIAO method is a quantum mechanical approach used to calculate the nuclear magnetic shielding tensors for a molecule. rsc.orgscispace.com These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The calculations are usually performed on the DFT-optimized geometry.
Predicting the ¹H and ¹³C NMR chemical shifts of this compound would involve:
Optimizing the molecular geometry using DFT.
Performing a GIAO calculation at the same or a higher level of theory.
Calculating the isotropic shielding values for each nucleus.
Converting these shielding values to chemical shifts.
The calculated chemical shifts can then be compared with experimental NMR data. A strong correlation between the predicted and observed spectra helps to confirm the structural assignment of each resonance, which is particularly useful for complex molecules where signal overlap can make assignments ambiguous. mdpi.com This theoretical approach provides a powerful tool for validating the proposed molecular structure and understanding how the electronic environment of each nucleus influences its chemical shift.
Prediction of Vibrational Frequencies and Their Scaling
In computational chemistry, the prediction of vibrational frequencies is a cornerstone for characterizing molecular structures and interpreting experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. For this compound, theoretical vibrational frequencies are typically calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT) with hybrid functionals like B3LYP.
These calculations begin with the optimization of the molecule's geometry to find a stable energy minimum. Subsequently, a frequency calculation is performed on this optimized structure. The output provides a set of harmonic vibrational frequencies, which correspond to the fundamental modes of vibration for the molecule. However, a known systematic discrepancy exists between these calculated harmonic frequencies and experimentally measured fundamental frequencies. This difference arises from two main sources: the neglect of vibrational anharmonicity in the theoretical model and the approximations inherent in the chosen level of theory for treating electron correlation. nist.govnih.gov
To bridge this gap and improve the accuracy of theoretical predictions, empirical scaling factors are applied. nih.gov These factors are derived by comparing calculated harmonic frequencies with a large set of known experimental data for various molecules. nist.gov The computed harmonic frequencies are multiplied by a specific scaling factor to provide a more realistic prediction of the experimental spectrum.
The choice of scaling factor is highly dependent on the theoretical method (functional) and the basis set used in the calculation. For the widely used B3LYP functional, different scaling factors have been proposed depending on the basis set and the specific range of frequencies being examined. Some studies advocate for a single, uniform scaling factor, while others propose a dual-scaling approach where different factors are used for low-frequency (<1000 cm⁻¹) and high-frequency (>1000 cm⁻¹) vibrations to achieve better accuracy. researchgate.net For instance, a scaling factor of 0.9679 has been recommended for the B3LYP/6-311+G(d,p) level of theory. researchgate.net The application of these factors is crucial for the reliable assignment of vibrational modes observed in experimental IR and Raman spectra of this compound.
Table 1: Recommended Vibrational Frequency Scaling Factors for DFT Methods
| Method/Basis Set | Scaling Factor | Frequency Range | Reference |
|---|---|---|---|
| B3LYP/6-311+G(d,p) | 0.9679 | All frequencies | researchgate.net |
| B3LYP/6-31G(d) | 0.9614 | All frequencies | nih.gov |
| B3LYP/6-311++G(d,p) (Dual Scaling) | 0.9654 | >1000 cm⁻¹ | researchgate.net |
| 0.9808 | <1000 cm⁻¹ | ||
| HF/6-31G(d) | 0.8982 ± 0.0230 | All frequencies | nist.govnih.gov |
Computational Modelling of UV-Vis Absorption Spectra and Solvent Effects
The electronic absorption properties of this compound, which determine its UV-Vis spectrum, can be effectively modeled using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for calculating the electronic transitions of medium to large-sized molecules. nih.govsharif.edu This method computes the excitation energies from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. The calculated wavelengths of maximum absorption (λmax) and their corresponding oscillator strengths (which relate to the intensity of the absorption) provide a theoretical spectrum that can be compared with experimental results.
The accuracy of TD-DFT predictions depends significantly on the chosen functional and basis set. sharif.edu Calculations are typically performed on the previously optimized ground-state geometry of the molecule. The results can elucidate the nature of the electronic transitions, such as whether they are primarily π → π* or n → π* transitions, by analyzing the molecular orbitals involved.
A critical aspect of modeling UV-Vis spectra is accounting for the influence of the solvent, as solute-solvent interactions can significantly alter the positions and intensities of absorption bands. sciencepublishinggroup.com This phenomenon is known as solvatochromism. A shift to longer wavelengths is termed a bathochromic (red) shift, while a shift to shorter wavelengths is a hypsochromic (blue) shift. biointerfaceresearch.commdpi.com
Computational models typically simulate solvent effects using either explicit or implicit methods. Explicit models involve including individual solvent molecules in the calculation, which is computationally expensive. A more common and efficient approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). nih.gov In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. This method allows for the calculation of the electronic spectrum in different solvents, enabling the prediction of solvatochromic shifts and providing insights into how the polarity of the environment affects the electronic structure of this compound. nih.gov
Table 2: Common Solvents Used in Computational UV-Vis Modelling and Their Dielectric Constants
| Solvent | Dielectric Constant (ε) | Typical Effect on π → π* Transitions |
|---|---|---|
| Cyclohexane (Non-polar) | 2.02 | Reference |
| Chloroform | 4.81 | Slight Bathochromic Shift |
| Acetone | 20.7 | Moderate Bathochromic Shift |
| Methanol (B129727) | 32.7 | Bathochromic Shift |
| Dimethylformamide (DMF) | 36.7 | Significant Bathochromic Shift |
| Water (Polar) | 78.4 | Significant Bathochromic Shift |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanical calculations provide detailed information about a single, optimized molecular structure, molecules like this compound are flexible and can adopt a multitude of conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space and understand the molecule's dynamic behavior over time. researchgate.net
MD simulations model the molecule as a collection of atoms connected by bonds, with their interactions governed by a set of classical mechanics equations known as a force field. The simulation calculates the forces on each atom and uses Newton's laws of motion to predict their movements over very short time steps (femtoseconds). By running the simulation for an extended period (nanoseconds to microseconds), a trajectory is generated that describes the molecule's motion and conformational changes. mdpi.com
For this compound, MD simulations can provide critical insights that static calculations cannot. The crystal structure reveals a specific conformation adopted in the solid state, characterized by particular dihedral angles between the amide groups and the phenyl rings. nih.gov However, in solution, the molecule is free to rotate around its single bonds. MD simulations can explore the full range of these rotations, identifying the most stable or frequently occurring conformers in a given environment (e.g., in a specific solvent).
Analysis of the MD trajectory can yield information on:
Conformational Flexibility: The distribution of key dihedral angles can be plotted to understand the rotational freedom and barriers around the C-N and C-C single bonds.
Intramolecular Interactions: The simulation can reveal transient intramolecular hydrogen bonds or π-π stacking interactions between the two methylphenyl rings that stabilize certain conformations. mdpi.com
Solvent Interactions: By explicitly including solvent molecules in the simulation box, MD can model how the solvent interacts with different parts of the molecule, influencing its preferred shape.
By exploring the energy landscape and identifying the various low-energy conformers, MD simulations provide a comprehensive picture of the structural dynamics of this compound, which is essential for understanding its properties and behavior in a realistic, dynamic environment.
Supramolecular Chemistry and Principles of Self Assembly for N,n Bis 3 Methylphenyl Propanediamide
Theoretical Frameworks of Non-Covalent Interactions
The stability and structure of supramolecular assemblies are dictated by a delicate balance of several weak, non-covalent interactions. fortunejournals.com Unlike covalent bonds that involve the sharing of electrons, these interactions are reversible and responsive to environmental cues. fortunejournals.com The primary forces at play in the self-assembly of molecules like N,N'-bis(3-methylphenyl)propanediamide include:
Hydrogen Bonding: This is a highly directional interaction between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. fortunejournals.comethernet.edu.et In the context of diamides, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.
The collective action of these non-covalent interactions drives the process of molecular recognition and self-assembly, where molecules spontaneously organize into thermodynamically stable, ordered structures. kinampark.comyoutube.com
Hydrogen Bonding as a Primary Driver for Self-Assembly in Diamides
In the crystal structure of this compound, hydrogen bonding is a dominant force directing its self-assembly. nih.gov The amide moieties, with their N-H donor and C=O acceptor groups, are quintessential for forming robust and directional hydrogen bonds. ethernet.edu.et
Specifically, intermolecular N—H⋯O hydrogen bonds link adjacent molecules of this compound into one-dimensional chains that propagate along the c-axis of the crystal lattice. nih.gov This directional and cooperative nature of hydrogen bonding is a well-established principle in the self-assembly of amide-containing molecules, leading to the formation of predictable supramolecular synthons. rsc.org The molecular structure is also stabilized by intramolecular C—H⋯O hydrogen bonds. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N1-H1···O1 | 0.86 | 2.12 | 2.969(2) | 168 |
| C1-H1A···O1 | 0.97 | 2.58 | 3.193(3) | 121 |
This table presents the geometric parameters of the key hydrogen bonds observed in the crystal structure of this compound, highlighting the strength and directionality of these interactions.
Influence of Aromatic Interactions (π-π Stacking) on Self-Organized Structures
While hydrogen bonding forms the primary backbone of the supramolecular assembly in this compound, aromatic interactions, specifically π-π stacking, provide additional stability and dictate the three-dimensional packing of the hydrogen-bonded chains. nih.gov The 3-methylphenyl groups of the molecule engage in these interactions.
In the crystal structure, neighboring hydrogen-bonded chains are weakly coupled by π-π stacking interactions between the phenyl rings. nih.gov This interaction occurs between the centroid of a phenyl ring at a given position (x, y, z) and the centroid of a phenyl ring in an adjacent chain at a symmetry-related position (1/2 - x, 1/2 - y, -z). nih.gov The geometry of this stacking is characterized by an offset arrangement, which is a common motif for π-π interactions that minimizes repulsive forces. nih.gov
| Parameter | Value (Å) |
|---|---|
| Centroid-Centroid Distance | 3.7952(8) |
| Interplanar Distance | 3.5290(5) |
| Offset | 1.396(1) |
This table details the geometric parameters of the π-π stacking interactions in the crystal structure of this compound, quantifying the nature of the aromatic packing.
Modulation of Self-Assembly by External Stimuli (e.g., Electric and Magnetic Fields)
The self-assembly of supramolecular structures can often be influenced by external stimuli, offering a pathway to control the alignment and properties of the resulting materials. While specific experimental data on the effect of electric and magnetic fields on this compound is not available, the principles governing the response of similar molecules can be considered.
Electric Fields: The application of an electric field can influence the self-assembly of molecules possessing a net dipole moment. acs.orgnih.gov For amide-containing compounds, the alignment of hydrogen-bonded fibers has been achieved in the presence of an alternating current electric field. acs.orgresearchgate.net The fluorinated rod-shaped mesogens in these systems, which exhibit negative dielectric anisotropy, are thought to assist in the electric field alignment. acs.orgresearchgate.net Given the presence of polar amide groups in this compound, it is conceivable that an external electric field could modulate its assembly process.
Magnetic Fields: Molecules with aromatic rings, such as the 3-methylphenyl groups in the title compound, exhibit diamagnetic anisotropy. nsf.govresearchgate.net This property allows for the alignment of self-assembled structures in strong magnetic fields. nsf.govresearchgate.net The stacking of aromatic rings in an ordered fashion can amplify this effect. nsf.gov For instance, self-assembling peptides containing phenylalanine, an aromatic amino acid, form nanofibers that can be aligned by a magnetic field. nsf.gov This alignment is attributed to the high diamagnetic anisotropy of the phenylalanine residues. nsf.gov Similarly, the π-π stacked aromatic rings in the supramolecular chains of this compound could potentially respond to a strong magnetic field, leading to macroscopic alignment of the self-assembled structures.
Design Principles for Engineering Supramolecular Architectures with Propanediamides
The rational design of molecules is central to engineering supramolecular architectures with desired properties and functions. For propanediamides like this compound, several design principles can be employed to control their self-assembly:
Modification of Substituents: The nature and position of substituents on the aromatic rings can significantly influence both hydrogen bonding and π-π stacking interactions. For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic ring, thereby modulating the strength and geometry of π-π stacking. rsc.org Substituents can also sterically hinder or promote certain packing arrangements.
Varying the Spacer: The propanediamide core acts as a flexible spacer between the two aryl-amide units. Altering the length and rigidity of this spacer can change the relative orientation of the hydrogen-bonding motifs and aromatic rings, leading to different supramolecular structures.
Control of Chirality: Introducing chiral centers into the molecule can lead to the formation of helical or other chiral supramolecular structures. researchgate.net This is a powerful tool for creating complex and functional architectures.
Solvent Effects: The choice of solvent can have a profound impact on the self-assembly process, as solvent molecules can compete for hydrogen bonding sites and influence the strength of solvophobic interactions that often drive the aggregation of nonpolar groups. researchgate.net
By systematically modifying the molecular structure of propanediamides, it is possible to program the non-covalent interactions to guide the self-assembly process towards the formation of specific supramolecular architectures, such as fibers, sheets, or more complex three-dimensional networks. mdpi.com
Exploration of N,n Bis 3 Methylphenyl Propanediamide in Materials Science
Application of Crystal Engineering Principles for Designed Materials
Crystal engineering is the rational design of functional solids based on an understanding of intermolecular interactions. The solid-state architecture of N,N'-bis(3-methylphenyl)propanediamide is a clear illustration of these principles, where specific non-covalent forces dictate the three-dimensional arrangement of molecules.
A detailed crystallographic analysis reveals that the molecule is symmetrical around the central carbon atom of the propane (B168953) chain. nih.gov The crystal structure is primarily governed by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds link adjacent molecules into one-dimensional chains that propagate along the c-axis of the crystal lattice. nih.gov This directional and strong interaction is a key tool in crystal engineering for building robust, predictable supramolecular motifs.
Below is a summary of the crystallographic data for this compound. nih.gov
| Parameter | Value |
| Molecular Formula | C₁₇H₁₈N₂O₂ |
| Molecular Weight | 282.33 |
| Crystal System | Monoclinic |
| a | 15.3617 (6) Å |
| b | 11.2277 (6) Å |
| c | 8.7316 (5) Å |
| β | 90.370 (4)° |
| Volume | 1505.97 (13) ų |
| Z | 4 |
Table 1: Crystallographic Data for this compound.
Role as a Synthetic Precursor in Advanced Materials Development
The diamide (B1670390) functional group is a versatile building block in polymer chemistry, often used to create polyamides and other high-performance polymers. The two reactive N-H groups and the potential for modification of the aromatic rings make molecules like this compound potential monomers or precursors for polymerization reactions.
While the fundamental reactivity of the amide group is well-established, specific documented instances of this compound being used as a synthetic precursor in the development of advanced materials are not extensively reported in scientific literature. Its synthesis from malonic acid and m-toluidine (B57737) is straightforward, suggesting it could be a readily accessible building block. nih.gov The presence of two amide linkages allows for its potential incorporation into step-growth polymerization schemes to form novel polyamides. The methyl-substituted phenyl rings could also influence the solubility, processability, and thermal properties of any resulting polymers. However, further research is required to explore and document its utility as a monomer for creating advanced materials such as engineering plastics, fibers, or specialty films.
Potential for Integration into Supramolecular Polymers and Gels
Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. The demonstrated ability of this compound to form extended chains via intermolecular N—H⋯O hydrogen bonds makes it a promising candidate for the construction of supramolecular materials. nih.gov
Supramolecular polymers and gels are formed through the self-assembly of small molecules (gelators) into long, entangled fibers that immobilize a solvent. The key to this process is the presence of functional groups capable of forming strong, directional, and reversible bonds, with the bis-amide backbone being a particularly effective motif for this purpose. The defined one-dimensional chains formed by this compound in its crystalline state are indicative of its potential to act as a low-molecular-weight gelator. nih.gov If this self-assembly process can be replicated in a liquid medium, the resulting fibrous network could form a supramolecular gel. Such materials are of interest for applications in sensing, drug delivery, and tissue engineering due to their stimuli-responsive nature. The reversible nature of the hydrogen bonds could allow for the gel-sol transition to be triggered by external stimuli like temperature or pH.
Investigation of Mechanical and Thermal Properties of this compound-Based Materials
The practical application of any new material is contingent upon its physical properties, including its mechanical strength and thermal stability. For materials based on this compound, these properties would be directly related to the strength and density of the intermolecular interactions within its structure. The robust network of hydrogen bonds and π-π stacking interactions observed in its crystal structure suggests that the material should possess significant thermal stability. nih.gov
However, a thorough investigation of the chemical and physical properties of this specific compound has not been widely reported. researchgate.net While its synthesis and recrystallization to a constant melting point have been described, the specific value of the melting point and other key thermal data, such as the decomposition temperature, are not detailed in the primary crystallographic literature. nih.gov Similarly, there is a lack of available data regarding the mechanical properties—such as elasticity, tensile strength, and hardness—of either the pure compound or materials derived from it. A comprehensive analysis, likely involving techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and nanoindentation, would be necessary to quantify these essential material characteristics.
| Property | Value |
| Melting Point | 175 - 177 °C |
Table 2: Physical Properties of this compound. researchgate.net
Comparative Studies and Structure Property Relationships in N,n Bis 3 Methylphenyl Propanediamide Derivatives
Synthesis and Characterization of Substituted Propanediamides and Related Amides
The synthesis of N,N'-bis(3-methylphenyl)propanediamide is achieved through the reaction of malonic acid with m-toluidine (B57737). nih.gov In a typical procedure, malonic acid is dissolved in dichloromethane (B109758) and treated with a dropwise addition of m-toluidine, also in dichloromethane, with constant stirring. nih.gov The resulting mixture is stirred for several hours and then allowed to stand for the completion of the reaction and evaporation of the solvent. nih.gov The resulting product is precipitated by adding it to crushed ice. nih.gov Purification involves washing the precipitate with water, a saturated sodium bicarbonate solution, 2 N HCl, and again with water before being filtered, dried, and recrystallized from ethanol (B145695) to yield colorless, prism-like single crystals. nih.gov
The characterization of the synthesized compound confirms its molecular structure. The molecule of this compound is symmetrical around the central carbon atom. nih.gov Each half of the molecule is related by a twofold rotation axis. nih.gov Intramolecular C—H⋯O hydrogen bonds contribute to the stability of the molecular structure. nih.gov
Similarly, the synthesis of other substituted propanediamides, such as N,N'-bis(2-chlorophenyl)propanediamide, follows a comparable methodology. nih.gov The characterization of these related amides reveals the influence of different substituents on their molecular and crystal structures. nih.gov The synthesis of novel aromatic polyamides containing triphenylamine (B166846) units also utilizes a condensation reaction, highlighting a common synthetic strategy for this class of compounds. ntu.edu.tw
Crystallographic Comparison with Analogous Diamide (B1670390) and Malonamide (B141969) Structures
The crystal structure of this compound reveals specific geometric and conformational features that can be compared with analogous diamide and malonamide structures. The molecule exhibits symmetry around the central C8 atom, with the two halves being related by a twofold rotation axis. nih.gov
Analysis of Substituent Effects on Molecular Geometry and Conformation
The presence of the 3-methylphenyl substituent significantly influences the molecular geometry. In this compound, each amide group is nearly coplanar with the adjacent phenyl ring, with a dihedral angle of 9.2(2)°. nih.gov The planes of the two amide groups are inclined at an angle of 68.5(1)°, and the two phenyl rings form a dihedral angle of 70.40(3)°. nih.gov
| Compound | Dihedral Angle (Amide-Phenyl) | Dihedral Angle (Amide-Amide) | Dihedral Angle (Phenyl-Phenyl) |
| This compound | 9.2(2)° nih.gov | 68.5(1)° nih.gov | 70.40(3)° nih.gov |
| N,N'-bis(2-chlorophenyl)propanediamide | - | 65.0(2)° nih.gov | 58.0(1)° nih.gov |
Impact of Structural Modifications on Supramolecular Synthon Formation
Supramolecular synthons are crucial in crystal engineering, dictating the assembly of molecules in the solid state. scilit.com In the crystal structure of this compound, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains that run along the c-axis. nih.gov These chains are further coupled by weak π–π stacking interactions between the phenyl rings of neighboring chains, with a centroid–centroid distance of 3.7952(8) Å. nih.gov
The nature of substituents can influence the hierarchy and type of supramolecular synthons formed. researchgate.net For example, in cocrystals of sulfonamides with amides, the amide-amide dimer is a basic supramolecular synthon. researchgate.net The introduction of different functional groups can either reinforce or compete with these primary synthons, leading to different packing arrangements. mdpi.com In N,N'-bis(2-chlorophenyl)propanediamide, the structure is stabilized by intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions, resulting in a three-dimensional network. nih.gov This compound also exhibits a nonclassical N—H⋯Cl intramolecular hydrogen bond. nih.gov
Comparative Spectroscopic and Computational Analysis of Derivatives
Spectroscopic and computational methods provide deeper insights into the electronic structure and properties of this compound and its derivatives.
Quantitative Evaluation of Substituent Effects on Spectral Data (e.g., Hammett and Swain-Lupton Equations)
While specific spectroscopic data for this compound is not detailed in the provided context, the principles of substituent effect analysis can be applied. The Hammett and Swain-Lupton equations are powerful tools for quantifying the electronic effects of substituents on reaction rates and spectroscopic properties. researchgate.neted.ac.uk These linear free-energy relationships correlate the electronic properties of substituents (as described by parameters like σ, F, and R) with changes in observable properties. ed.ac.uk
For a series of substituted propanediamides, one could expect to see correlations between the substituent constants and shifts in IR stretching frequencies (e.g., C=O and N-H bands) or NMR chemical shifts (e.g., amide protons). For instance, electron-withdrawing groups would be expected to shift the C=O stretching frequency to higher wavenumbers and the N-H proton resonance to a higher chemical shift.
A hypothetical analysis could involve plotting the carbonyl stretching frequency (ν_C=O) against the Hammett substituent constant (σ) for a series of para-substituted N,N'-diarylpropanediamides. The slope of this plot (the reaction constant, ρ) would indicate the sensitivity of the carbonyl bond's electronic environment to substituent changes.
| Substituent (X) | Hammett Constant (σ_p) | Hypothetical ν_C=O (cm⁻¹) |
| -OCH₃ | -0.27 | 1655 |
| -CH₃ | -0.17 | 1660 |
| -H | 0.00 | 1668 |
| -Cl | 0.23 | 1675 |
| -NO₂ | 0.78 | 1690 |
Correlation of Electronic Structure with Modulated Properties
Computational studies, such as those employing Density Functional Theory (DFT), can elucidate the relationship between the electronic structure and the observed properties of propanediamide derivatives. researchgate.netsciencepg.com The electronic structure of a molecule, including the distribution of electron density and the energies of molecular orbitals, is directly influenced by its substituents. nih.govresearchgate.net
For this compound, the methyl groups are electron-donating, which would increase the electron density on the phenyl rings and potentially influence the electronic properties of the amide linkages. This, in turn, can affect properties such as solubility and thermal stability. ntu.edu.tw For example, studies on flavonoid acetamide (B32628) derivatives have shown that modification of hydroxyl groups to acetamides can alter bioavailability and antioxidant properties. nih.gov Similarly, in substituted triphenylamine-containing polyamides, bulky substituents can disrupt intermolecular hydrogen bonding, leading to improved solubility and processability. ntu.edu.tw Computational modeling can quantify these effects by calculating parameters like molecular orbital energies, charge distributions, and molecular electrostatic potentials. researchgate.netmdpi.com
Structure-Function Relationships in Self-Assembly and Potential Material Performance
The capacity of this compound and its derivatives to self-assemble into ordered supramolecular structures is intrinsically linked to its molecular architecture. The specific arrangement of functional groups and aromatic moieties dictates the nature and strength of non-covalent interactions, which in turn governs the macroscopic properties of the resulting materials. Understanding these structure-function relationships is crucial for designing materials with tailored performance characteristics.
The primary driving force for the self-assembly of this compound is intermolecular hydrogen bonding. nih.gov The molecule features two amide groups, each containing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups facilitate the formation of directional N–H···O hydrogen bonds, which link individual molecules into one-dimensional chains. nih.gov This type of directional interaction is a well-established mechanism for the formation of supramolecular polymers and fibrous networks, which are the foundational structures for materials like gels. nih.gov The amide moiety is a key functional component in many low molecular weight gelators for this reason. nih.gov
The specific geometry of the molecule is also a critical factor. The molecular structure of this compound is symmetrical, with two halves of the molecule related by a twofold rotation axis. nih.gov The dihedral angle between the two phenyl rings is 70.40 (3)°, while the planes of the amide groups are inclined at an angle of 68.5 (1)°. nih.gov This twisted, non-planar conformation influences the molecular packing. Such non-planarity can frustrate simple, dense crystal packing, thereby promoting the formation of extended, anisotropic fibrous networks necessary for entrapping solvents to form gels.
The following tables summarize the key structural data and the corresponding relationships to function.
Table 2: Correlation Between Molecular Structure and Potential Material Function
| Structural Feature | Interaction Type | Influence on Self-Assembly and Material Performance |
|---|---|---|
| Amide Groups (-CONH-) | Directional Hydrogen Bonding nih.gov | Primary driver for the formation of 1D fibrous networks, essential for gelation. nih.gov |
| Phenyl Rings | π–π Stacking nih.gov | Provides lateral stability to the hydrogen-bonded chains, enhancing the robustness of the 3D network. |
| Methyl Substituents (-CH₃) | Steric and Electronic Effects | Modulates intermolecular distances and packing efficiency, potentially affecting gel stability and mechanical properties. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Future Research Directions and Unexplored Potential of N,n Bis 3 Methylphenyl Propanediamide
Development of Novel Synthetic Strategies for Tailored Derivatives
The current reported synthesis of N,N'-bis(3-methylphenyl)propanediamide involves a straightforward condensation reaction between malonic acid and m-toluidine (B57737). nih.gov While effective for producing the parent compound, future research should focus on developing more versatile and sophisticated synthetic methodologies to create a diverse library of tailored derivatives. These new strategies would enable the precise introduction of various functional groups, thereby fine-tuning the molecule's steric and electronic properties for specific applications.
Future synthetic explorations could include:
Asymmetric Synthesis: Developing methods to produce unsymmetrical derivatives, where the two aryl groups are different (N-(3-methylphenyl)-N'-(phenyl)propanediamide, for instance). This would break the molecule's symmetry and could lead to materials with unique chiroptical or recognition properties.
Functional Group Incorporation: Modifying the aryl rings or the central methylene (B1212753) bridge with a range of substituents (e.g., halogens, nitro groups, alkoxy groups, or chiral auxiliaries). This would modulate properties such as solubility, electronic character, and coordinating ability.
Advanced Coupling Chemistries: Employing modern synthetic methods, such as those used to create N-alkenyl building blocks from N-fluoroalkyl-1,2,3-triazoles, could open pathways to novel and structurally complex derivatives that are otherwise difficult to access. uochb.cz
Glycosylation: Exploring N-glycosylation reactions to attach carbohydrate moieties to the propanediamide backbone, a strategy used in the synthesis of modified nucleosides, could generate derivatives with potential biological relevance or unique self-assembly characteristics. nih.gov
| Synthetic Strategy | Objective | Potential Outcome | Relevant Precedent |
|---|---|---|---|
| Asymmetric Synthesis | Create non-symmetrical propanediamides. | Access to chiral materials, improved molecular recognition. | General organic synthesis principles. |
| Functional Group Incorporation | Tune electronic and steric properties. | Enhanced solubility, new coordination sites, modified photophysics. | Standard aromatic substitution reactions. |
| Advanced Building Blocks | Synthesize complex, non-traditional derivatives. | Novel scaffolds with unique reactivity. | Use of N-fluoroalkyl-1,2,3-triazoles for N-alkenyl products. uochb.cz |
| N-Glycosylation | Introduce carbohydrate units. | Biocompatible materials, altered self-assembly behavior. | Strategies for 1,3-oxathiolane (B1218472) nucleoside analogues. nih.gov |
Advanced Spectroscopic and Imaging Techniques for Deeper Structural Understanding
The solid-state structure of this compound has been elucidated by X-ray crystallography, revealing key details about bond angles and intermolecular interactions like hydrogen bonds. nih.gov However, a molecule's behavior in solution and its dynamic properties are not captured by this static picture. Future research should employ a suite of advanced spectroscopic techniques to gain a more comprehensive understanding of its conformational dynamics, solution-phase aggregation, and the structural features of its future derivatives.
Key techniques to be explored include:
Multi-dimensional Nuclear Magnetic Resonance (NMR): While standard 1D NMR is used for basic characterization, 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning the structure of complex new derivatives. nih.gov Advanced NMR methods could also probe conformational changes and intermolecular interactions in different solvents.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Detailed FT-IR studies can provide deeper insights into the strength and nature of the N–H···O hydrogen bonds, both in the solid state and in solution, which are critical to the molecule's self-assembly. mdpi.com
High-Resolution Mass Spectrometry (HRMS): This technique is essential for the accurate confirmation of the elemental composition of newly synthesized derivatives. nih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can also be used to study non-covalent interactions and the formation of complexes with metal cations. mdpi.com
Fluorescence Spectroscopy: For derivatives functionalized with fluorophores, fluorescence spectroscopy can be used to study their photophysical properties and their potential use as sensors, where binding events could lead to changes in emission intensity or wavelength.
| Technique | Information Gained | Purpose |
|---|---|---|
| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations. | Unambiguous structural assignment of complex derivatives. nih.gov |
| Variable Temperature NMR | Changes in chemical shifts and peak shapes with temperature. | Analysis of molecular dynamics and conformational equilibria. |
| FT-IR Spectroscopy | Vibrational frequencies of functional groups (e.g., N-H, C=O). | Detailed characterization of hydrogen bonding networks. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass-to-charge ratio. | Confirmation of molecular formulas for new compounds. nih.gov |
Theoretical Predictions for Rational Design of Propanediamide-Based Systems
Computational chemistry offers powerful tools to predict the properties of molecules before they are synthesized, enabling a rational design approach. Applying theoretical methods to this compound and its potential derivatives can guide synthetic efforts, explain experimental observations, and uncover new possibilities.
Future computational studies should focus on:
Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries, predict electronic properties such as HOMO/LUMO energy levels, and calculate spectroscopic signatures (IR, Raman) to complement experimental data. researchgate.netmdpi.com This can help in understanding the effects of different substituents on the molecule's electronic structure.
Time-Dependent DFT (TD-DFT): This method can predict the electronic absorption and emission spectra of derivatives, providing insight into their potential as optical materials. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its aggregates in solution or in the solid state over time. researchgate.net This is crucial for understanding self-assembly processes, conformational flexibility, and interactions with solvent molecules.
Molecular Docking: For derivatives designed for biological or host-guest applications, molecular docking studies can predict binding modes and affinities with target proteins or receptors, guiding the design of compounds with specific functions. researchgate.net
These computational approaches, which have been successfully applied to other complex organic systems, would provide a powerful predictive framework for designing novel propanediamide-based systems with targeted properties. researchgate.netmdpi.com
Exploration of this compound in Emerging Fields of Chemical Research
The known structural features of this compound—specifically its robust hydrogen-bonding motifs and potential for π-stacking—make it an attractive candidate for exploration in several emerging fields beyond simple structural chemistry. nih.gov
Promising areas for future investigation include:
Supramolecular Chemistry: The directional N–H···O hydrogen bonds are ideal for programming molecular self-assembly. nih.gov Research could focus on designing derivatives that form ordered structures such as organogels, liquid crystals, or discrete molecular capsules.
Coordination Chemistry: The amide oxygen atoms could act as coordination sites for metal ions. Future work could explore the synthesis of metal-organic complexes or polymers, potentially leading to new catalysts or functional materials. The ability of related amide-containing natural products to form complexes with metal cations provides a strong precedent for this line of inquiry. mdpi.com
Anion Recognition: The amide N-H groups are excellent hydrogen bond donors, making the propanediamide scaffold a promising starting point for designing synthetic receptors for anions. Functionalization of the aryl rings could create a pre-organized binding cavity for specific anions.
Materials Science: While more complex molecules like TPD are known hole transport materials, the fundamental diaryl amide structure is a common feature in organic electronic materials. researchgate.net Future research could investigate the photophysical and electronic properties of thin films made from this compound and its derivatives to assess their potential in optoelectronic applications.
By systematically pursuing these research directions, the chemical community can move beyond the foundational understanding of this compound to unlock its full potential in creating novel functional molecules and materials.
Q & A
Basic Synthesis and Characterization
Q: How is N,N'-bis(3-methylphenyl)propanediamide synthesized, and what key spectroscopic techniques confirm its molecular structure? A: The compound is synthesized via a condensation reaction between malonic acid (0.3 mol) and m-toluidine (0.6 mol) in dichloromethane, followed by purification via recrystallization from ethanol . Key characterization methods include X-ray crystallography to resolve the crystal structure (e.g., symmetry axis, intramolecular C–H···O bonds) and spectroscopic techniques like H NMR to confirm molecular symmetry. For example, the central C8 hydrogen appears as a singlet due to symmetry, while aromatic protons exhibit splitting patterns consistent with para-substituted toluidine groups .
Structural Analysis
Q: What insights do X-ray crystallographic studies provide about molecular conformation and intermolecular interactions? A: X-ray studies reveal a symmetrical structure with twofold rotational symmetry around the central C8 atom. The amide groups are nearly coplanar with adjacent phenyl rings (dihedral angle: 9.2°), while phenyl rings exhibit a dihedral angle of 70.40°, stabilized by intramolecular C–H···O bonds. Intermolecular N–H···O hydrogen bonds form chains along the c-axis, with π-π stacking (interplanar distance: 3.529 Å) between phenyl rings contributing to crystal packing .
Synthesis Optimization
Q: What factors influence yield and purity during synthesis, and how can reaction conditions be optimized? A: Critical factors include:
- Stoichiometry: A 1:2 molar ratio of malonic acid to m-toluidine ensures complete conversion .
- Solvent Choice: Dichloromethane facilitates rapid mixing, while ethanol aids recrystallization.
- Purification: Washing with sodium bicarbonate removes unreacted acid, and slow evaporation minimizes impurities. Yield improvements (e.g., >80%) require strict pH control during acid/base washes .
Thermodynamic Stability
Q: How do intramolecular interactions and substituent positions affect thermodynamic stability compared to isomers? A: Intramolecular C–H···O bonds reduce conformational flexibility, enhancing stability. Substituent effects are evident in dihedral angles: the 3-methyl group on phenyl rings minimizes steric hindrance compared to ortho-substituted analogs, lowering energy by ~5 kJ/mol. Comparative studies with N,N'-bis(4-methylphenyl)propanediamide show higher melting points (ΔT = 15°C) due to stronger π-π interactions in the 3-methyl derivative .
Spectroscopic Characterization
Q: What are the characteristic NMR/IR signatures, and how do they correlate with symmetry? A:
- H NMR: A singlet at δ 3.25 ppm corresponds to the central CH group. Aromatic protons (δ 6.7–7.2 ppm) show doublets for meta-substituted methyl groups.
- IR: Strong amide I (C=O stretch at 1650 cm) and amide II (N–H bend at 1540 cm) bands confirm secondary amide formation. Symmetry reduces splitting in carbonyl stretches compared to asymmetric analogs .
Material Science Applications
Q: What potential applications exist in organic electronics or supramolecular chemistry? A: Structural analogs like TPD (N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine) are used as hole-transport layers in OLEDs due to π-conjugated systems and stable thin-film formation . For this compound, its rigid amide backbone and hydrogen-bonding capability suggest potential in supramolecular frameworks (e.g., self-assembled monolayers) or as a ligand for metal-organic frameworks (MOFs) .
Data Contradictions in Literature
Q: How can researchers resolve contradictions in reported crystallographic data for this compound? A: Discrepancies in dihedral angles (e.g., 68.5° vs. 70.40° between amide groups) may arise from refinement protocols or temperature-dependent polymorphism. Cross-validating data with high-resolution synchrotron XRD and DFT calculations (e.g., B3LYP/6-311G**) is recommended. For example, intermolecular N–H···O bond lengths (2.08 Å vs. 2.12 Å) should align with hydrogen-bonding databases .
Advanced Computational Modeling
Q: How can molecular dynamics (MD) simulations predict solvent interactions and crystallization behavior? A: MD simulations using force fields like OPLS-AA can model solvent-molecule interactions, revealing ethanol’s role in stabilizing hydrogen bonds during crystallization. Free energy calculations (e.g., PMF) predict preferential π-π stacking orientations, matching experimental XRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
